1-Hydroxy-4-methyl-17a-ethynyl estradiol
Description
1-Hydroxy-4-methyl-17a-ethynyl estradiol (CAS No. 1034298-00-4) is a structural analog of ethinylestradiol, primarily recognized as an impurity in pharmaceutical formulations of ethinylestradiol. Its molecular formula is C₂₁H₂₆O₂, with a molecular weight of 310.43 g/mol . The compound features three key modifications to the estradiol backbone:
- 1-Hydroxy group: Substituted at the first position of the aromatic A-ring.
- 4-Methyl group: Positioned on the A-ring, enhancing hydrophobicity.
- 17α-Ethynyl group: A hallmark of synthetic estrogens, contributing to metabolic stability and receptor interactions .
This derivative is utilized as a quality control (QC) standard in pharmaceutical manufacturing and regulatory submissions (e.g., Abbreviated New Drug Applications) to ensure purity and safety of ethinylestradiol-based products .
Properties
IUPAC Name |
17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-4-21(23)12-10-17-15-7-6-14-13(2)5-8-18(22)19(14)16(15)9-11-20(17,21)3/h1,5,8,15-17,22-23H,6-7,9-12H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHFRYSLRIWFBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC3C(C2=C(C=C1)O)CCC4(C3CCC4(C#C)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The reaction conditions typically require the use of strong bases and specific catalysts to ensure the correct positioning of functional groups . Industrial production methods focus on maintaining high purity and yield, often utilizing advanced characterization techniques to ensure the absence of undesired impurities .
Chemical Reactions Analysis
1-Hydroxy-4-methyl-17a-ethynyl estradiol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert existing hydroxyl groups to ketones.
Reduction: This reaction can reduce ketones back to hydroxyl groups.
Substitution: This reaction can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Hydroxy-4-methyl-17a-ethynyl estradiol has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of steroidal estrogens.
Biology: It is used to study the effects of synthetic estrogens on cellular processes and gene expression.
Medicine: It is investigated for its potential use in hormone replacement therapy and contraceptives.
Industry: It is used in the development of pharmaceuticals and other estrogen-related products.
Mechanism of Action
The mechanism of action of 1-Hydroxy-4-methyl-17a-ethynyl estradiol involves binding to estrogen receptors, particularly estrogen receptor alpha (ERα). This binding leads to the activation of various signaling pathways that regulate gene expression and cellular processes . The compound’s effects are mediated through its interaction with the estrogen receptor, which influences the transcription of estrogen-responsive genes .
Comparison with Similar Compounds
Comparison with Structurally Similar Estradiol Derivatives
Structural and Functional Comparisons
Below is a comparative analysis of 1-hydroxy-4-methyl-17a-ethynyl estradiol and related compounds, focusing on substituent effects and biological relevance:
Key Research Findings
Impact of 17α-Substituents
- The 17α-ethynyl group, present in both 1-hydroxy-4-methyl-17a-ethynyl estradiol and ethisterone, is critical for metabolic stability and receptor binding. In ethisterone, this group confers progestogenic activity , while in antitumor hybrids, it enhances cytotoxicity by modulating nitric oxide release .
- 17α-sulfate derivatives (e.g., estradiol 17-sulfate) demonstrate improved inhibition of kynurenine aminotransferase (KAT) enzymes, suggesting that electronegative groups at this position optimize enzyme interactions .
A-Ring Modifications
- The latter’s 4-OH group is linked to genotoxicity via DNA adduct formation in breast cells .
- 1-Hydroxy substitution is rare in therapeutic estrogens but critical for impurity profiling, as seen in QC applications .
Pharmacokinetic and Therapeutic Implications
- Ethinylestradiol (parent compound) and its derivatives with 17α-ethynyl groups exhibit prolonged half-lives due to resistance to hepatic metabolism, making them suitable for oral contraceptives .
- In contrast, 4-hydroxyestradiol is rapidly metabolized and associated with oxidative DNA damage, limiting its therapeutic utility .
Data Table: Comparative Receptor Binding and Enzyme Inhibition
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
